AR-A014418 is a synthetic compound classified as a selective inhibitor of glycogen synthase kinase 3, specifically targeting the beta isoform (GSK3β). Its chemical structure is identified as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, with a molecular weight of approximately 308.32 Da. This compound exhibits high specificity for GSK3β, with an inhibition constant (IC50) of 104 ± 27 nM and an ATP-competitive binding profile (Ki = 38 nM) . AR-A014418 has been studied for its potential therapeutic applications in various neurological and metabolic disorders, including Alzheimer's disease and diabetes.
AR-A014418 acts as a GSK-3β inhibitor []. GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen synthesis, cell survival, and neurodegeneration []. By inhibiting GSK-3β, AR-A014418 may potentially modulate these processes. However, the detailed molecular mechanism of this inhibition remains to an area of ongoing research.
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, is a compound studied for its potential to inhibit glycogen synthase kinase-3 (GSK-3) [, ]. GSK-3 is an enzyme involved in various cellular processes, and its inhibition has been implicated in the treatment of several neurological disorders []. Studies have shown that AR-A014418 exhibits selectivity for GSK-3β, a specific isoform of the enzyme [].
Due to GSK-3's role in neuronal signaling, AR-A014418 was investigated as a potential antidepressant treatment []. In rodent studies, the compound demonstrated antidepressant-like effects []. However, further research revealed that AR-A014418 may not effectively penetrate the blood-brain barrier, limiting its potential as a centrally acting antidepressant [].
Researchers have explored the use of radiolabeled AR-A014418 for PET imaging studies. The radioisotope carbon-11 ([¹¹C]) can be incorporated into the molecule, allowing for the visualization of GSK-3 activity in the brain []. This approach holds promise for understanding the role of GSK-3 in various neurological conditions.
The synthesis of AR-A014418 involves a reaction between 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate in N,N-dimethylformamide. The reaction conditions include heating at 100 °C for 15 hours under nitrogen atmosphere, followed by purification steps that yield the final product in a modest yield of approximately 22% . The reaction can be summarized as follows:
AR-A014418 has demonstrated significant biological activity as a GSK3β inhibitor. It effectively inhibits tau phosphorylation at specific serine residues (Ser-396) associated with neurodegenerative conditions . In vitro studies have shown that AR-A014418 protects neuroblastoma cells from cell death induced by the inhibition of the phosphatidylinositol 3-kinase/protein kinase B survival pathway . Additionally, in vivo studies revealed that subacute intraperitoneal injections of AR-A014418 reduced immobility time in the forced swim test, indicating potential antidepressant-like effects .
The synthesis of AR-A014418 can be outlined as follows:
This method provides a straightforward approach to obtaining AR-A014418 with reasonable purity and yield .
AR-A014418 has several potential applications:
Studies have demonstrated that AR-A014418 interacts selectively with GSK3β, showing minimal inhibition of other kinases such as cyclin-dependent kinases (cdk2, cdk5) and over twenty other kinases . This selectivity is crucial for its potential therapeutic applications, minimizing off-target effects that could lead to adverse reactions.
Several compounds exhibit similarities to AR-A014418 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
AR-A014418 | GSK3β inhibitor | Highly selective | 104 |
Lithium Carbonate | GSK3 inhibitor | Non-selective | Varies widely |
Tideglusib | GSK3β inhibitor | Selective | ~500 |
CHIR99021 | GSK3β inhibitor | Highly selective | ~20 |
B6B30 | GSK3β inhibitor | Selective | ~200 |
AR-A014418 stands out due to its high specificity for GSK3β compared to other compounds like lithium carbonate, which affects multiple pathways, potentially leading to broader side effects . Its unique structural features contribute to its selectivity and potency as an ATP-competitive inhibitor.
Corrosive;Irritant